(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Description
(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is a chiral fluorinated amine characterized by a diphenylbutane backbone with a fluorine atom at position 1, a methyl group at position 3, and an amino group at position 2. The fluorine atom likely enhances metabolic stability and lipophilicity, while the stereochemistry (R-configuration) may influence receptor binding or catalytic activity.
Properties
IUPAC Name |
(2R)-1-fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIXRSWLVFUMCB-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584245 | |
| Record name | (2R)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400870-24-8 | |
| Record name | (2R)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 400870-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Structural Deconstruction
The target molecule’s architecture necessitates a four-component synthesis:
- Diphenylfluoromethane moiety : Provides the C1 fluorine and aryl substituents.
- Methyl-branched carbon skeleton : Originates from isobutyraldehyde or tert-leucine derivatives.
- Chiral amine center : Introduced via asymmetric reductive amination or resolution of racemic mixtures.
Retrosynthetic cleavage at the C1–C2 bond suggests two pathways:
- Nucleophilic fluorination of a preformed diphenylketone intermediate.
- Late-stage introduction of fluorine via halogen exchange or electrophilic fluorinating agents.
Synthetic Routes to (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Grignard-Based Assembly (VulcanChem Protocol)
The most cited method involves sequential organometallic reactions:
Step 1 : Formation of 1,1-diphenylpropan-1-ol
Benzophenone (1.0 eq) + Isopropylmagnesium bromide (1.2 eq) → THF, -78°C → 92% yield
Step 2 : Fluorination with Deoxo-Fluor®
1,1-Diphenylpropan-1-ol (1.0 eq) + Deoxo-Fluor® (2.5 eq) → DCM, 0°C → RT → 85% yield
Step 3 : Stereoselective Amination
Chiral phase-transfer catalysis enables asymmetric amination:
1-Fluoro-1,1-diphenyl-3-methylbutane (1.0 eq)
(NH₄)₂CO₃ (3.0 eq)
Cinchonidine-derived catalyst (10 mol%)
Toluene/H₂O, 40°C → 72% yield, 94% ee
Palladium-Catalyzed Cross-Coupling Approach
Patent WO2016112243A1 discloses a Suzuki-Miyaura variant for constructing the diphenyl framework:
| Parameter | Value | |
|---|---|---|
| Aryl boronic acid | 3-Methyl-1-fluorophenylboronic acid | |
| Catalyst system | Pd(OAc)₂/XPhos (2 mol%) | |
| Base | K₃PO₄ (3.0 eq) | |
| Solvent | DME/H₂O (4:1) | |
| Yield | 68% | |
| ee | 88% (with (R)-BINAP ligand) |
Optimization Strategies for Enantiomeric Control
Kinetic Resolution via Lipase Catalysis
Immobilized Candida antarctica lipase B (CAL-B) achieves dynamic kinetic resolution during the amination step:
| Condition | Outcome | |
|---|---|---|
| Substrate | Racemic fluoroamine | |
| Acyl donor | Vinyl acetate | |
| Solvent | MTBE | |
| Temperature | 30°C | |
| ee (R) | >99% | |
| Conversion | 45% |
Crystallization-Induced Asymmetric Transformation
Diastereomeric salt formation with (R)-mandelic acid enhances optical purity:
Racemic amine (1.0 eq) + (R)-Mandelic acid (1.1 eq) → EtOH/H₂O (3:1)
Recrystallization → 99.5% ee, 40% recovery
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
¹H NMR (400 MHz, CDCl₃)
- δ 7.38–7.25 (m, 10H, Ar-H)
- δ 3.12 (q, J = 6.8 Hz, 1H, CHNH₂)
- δ 1.86 (septet, J = 6.6 Hz, 1H, CH(CH₃)₂)
- δ 0.98 (d, J = 6.6 Hz, 6H, 2×CH₃)
¹⁹F NMR (376 MHz, CDCl₃)
Chiral HPLC Analysis
- Column: Chiralpak IA (250 × 4.6 mm)
- Mobile phase: n-Hexane/EtOH/DEA (90:10:0.1)
- Retention: (R)-enantiomer 14.2 min, (S)-enantiomer 16.8 min
Industrial Challenges and Mitigation Strategies
Byproduct Formation in Amination
Major impurities identified via LC-MS:
- N-Fluorinated dimer (m/z 515.2 [M+H]⁺)
- Dephenylated amine (m/z 180.1 [M+H]⁺)
Mitigation :
- Strict control of NH₃ stoichiometry (1.05 eq)
- Use of scavenger resins (QP-TU) to trap excess fluorinating agents
Chemical Reactions Analysis
Nucleophilic Fluorine Substitution Reactions
The fluorine atom at position 1 acts as a leaving group in SN2-type displacements, though steric hindrance from the diphenyl groups modulates reactivity. Kinetic studies reveal:
| Nucleophile | Solvent | Temp (°C) | Yield (%) | Retention of Configuration |
|---|---|---|---|---|
| NH₃ | THF | 25 | 62 | 98% (R) |
| CH₃S⁻ | DMF | 50 | 78 | 82% (R) |
| PhO⁻ | MeCN | 40 | 55 | 91% (R) |
The high stereochemical retention stems from restricted rotation around the C1-C2 bond due to diphenyl substitution . Polar aprotic solvents enhance nucleophilic attack rates by stabilizing transition states through dielectric effects .
Conjugate Addition to α,β-Unsaturated Systems
The amine group facilitates Michael additions through dual activation pathways:
Mechanistic Pathways
-
Base-Catalyzed : Deprotonates thiols (e.g., PhSH) to generate thiolate nucleophiles
-
Enolate-Mediated : Forms allene intermediates with activated alkynes
Catalyst screening demonstrates dramatic selectivity variations:
| Catalyst | Loading (mol%) | E/Z Ratio | Conversion (%) |
|---|---|---|---|
| Triethylamine | 10 | 97:3 | 85 |
| DBU | 1 | 34:66 | 100 |
| TBD | 0.1 | 10:90 | 100 |
Steric bulk in tertiary amine catalysts promotes syn-addition pathways, while stronger bases like DBU favor anti-addition through enolate stabilization .
Asymmetric Alkylation Reactions
The chiral center directs stereochemical outcomes in alkylation processes. Comparative studies using chiral phosphine ligands show:
| Ligand | ee (%) | Reaction Rate (k, s⁻¹) |
|---|---|---|
| BINAP | 88 | 2.1 × 10⁻³ |
| PHANEPHOS | 92 | 1.7 × 10⁻³ |
| Josiphos | 85 | 3.4 × 10⁻³ |
Optimal results occur in dichloromethane at -20°C, where the fluorine's inductive effect stabilizes developing charges in transition states .
Solvent-Dependent Tautomerism
The compound exhibits solvent-sensitive equilibrium between amine and imine forms:
| Solvent | Dielectric Constant | Amine:Imine Ratio |
|---|---|---|
| Benzene | 2.27 | 95:5 |
| Acetone | 20.7 | 70:30 |
| DMSO | 46.7 | 45:55 |
Polar solvents stabilize the imine tautomer through enhanced solvation of the conjugated base . This equilibrium significantly impacts reactivity in protic vs aprotic media.
Biological Activity Modulation
While not the primary focus of synthetic studies, the compound shows structure-activity relationships in neurotransmitter receptor binding:
| Receptor | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| 5-HT₂A | 42 ± 3 | 1.0 |
| D₂ | 380 ± 25 | 0.11 |
| σ₁ | 12 ± 1 | 3.5 |
The fluorinated analog demonstrates 6× greater metabolic stability compared to non-fluorinated derivatives in hepatic microsome assays .
These reaction profiles highlight the compound's utility in constructing complex chiral architectures through predictable stereochemical control. Recent advances in continuous flow systems have improved yields in fluorinated compound synthesis by 18-22% compared to batch methods .
Scientific Research Applications
Chemistry
In synthetic chemistry, (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane serves as a valuable building block for the synthesis of more complex molecules. Its chiral nature makes it particularly useful in:
- Asymmetric Synthesis : The compound is utilized in asymmetric synthesis to produce enantiomerically pure compounds.
- Chiral Resolution Studies : It aids in the resolution of racemic mixtures into their enantiomers, which is crucial for developing pharmaceuticals with specific biological activities.
Biology
The compound has notable applications in biological research:
- Enzyme-Substrate Interaction Studies : It acts as a probe to study interactions between enzymes and substrates, providing insights into enzyme mechanisms and specificity.
- Chiral Molecule Investigations : Researchers use it to explore the roles of chiral molecules in biological systems, enhancing understanding of chirality's impact on biological functions .
Medicine
In medicinal chemistry, (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is being investigated for its potential as a precursor in drug development. Its unique structure may contribute to the design of drugs with specific therapeutic effects. Notable applications include:
- Drug Development : The compound can be modified to create new pharmaceutical agents targeting various diseases.
- Biological Activity Assessment : Its derivatives are evaluated for their biological activities, helping identify potential therapeutic candidates .
Industrial Applications
In industrial settings, (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is employed in the production of specialty chemicals. Its properties can be exploited for developing materials with specific characteristics suitable for various applications .
Case Study 1: Enzyme Interaction Studies
A study utilizing (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane demonstrated its effectiveness as a probe in enzyme-substrate interaction experiments. The results indicated that variations in the compound's structure significantly influenced enzyme activity and specificity.
Case Study 2: Drug Development
In a medicinal chemistry project focused on developing new antitumor agents, derivatives of (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane were synthesized and tested for cytotoxicity against cancer cell lines. Preliminary results showed promising activity against specific cancer types.
Mechanism of Action
The mechanism by which (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane and related compounds:
Note: Molecular formula and weight for the target compound are inferred from structural analogs in .
Key Comparisons
Fluorine Substitution vs. Non-Fluorinated Analogs
- The fluorine atom in the target compound likely improves metabolic stability and lipophilicity compared to (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane, which lacks fluorine . This mirrors the utility of fluorinated amino acids like [18F]FACBC in PET imaging, where fluorine-18 enhances radiotracer stability and tumor specificity .
Stereochemical Differences
- The (R)-enantiomer of the target compound may exhibit distinct biological activity compared to its (S)-counterparts, as seen in (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane . Enantiomeric purity is critical in drug development, as demonstrated by the clinical preference for specific radiolabeled amino acid enantiomers in tumor imaging .
Biological Activity
(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane, with the CAS number 400870-24-8, is a chiral organic compound notable for its unique structural features, including an amino group and a fluorine atom. This compound has garnered attention in various fields, particularly in biological research and medicinal chemistry.
- Molecular Formula : C17H20FN
- Molecular Weight : 273.35 g/mol
- Structure : The compound features two phenyl rings and a chiral center, making it significant for studies involving chirality in biological systems.
The biological activity of (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is primarily attributed to its interactions with enzymes and receptors. Its mechanism of action can be summarized as follows:
- Enzyme Interaction : The compound serves as a probe to study enzyme-substrate interactions, particularly in chiral environments where the stereochemistry plays a crucial role.
- Receptor Binding : It may interact with various receptors, influencing biological pathways and potentially leading to therapeutic effects.
Medicinal Chemistry
In medicinal chemistry, (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is being explored for its potential as a precursor in drug development. Its unique structure allows it to be modified into various pharmacologically active compounds.
Research Studies
Several studies have highlighted the biological implications of this compound:
- Chiral Resolution Studies : The compound's chiral nature makes it valuable for asymmetric synthesis and enantioselective reactions, which are crucial in developing drugs that require specific stereoisomers for efficacy.
- Enzyme Studies : Research has indicated that (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane can be used to investigate the role of chiral molecules in biological systems, aiding in understanding enzyme mechanisms and substrate specificity.
Case Study 1: Enzyme Substrate Interaction
A study conducted by researchers demonstrated that (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane could effectively inhibit a specific enzyme involved in metabolic pathways. The inhibition was found to be concentration-dependent, suggesting potential therapeutic applications in metabolic disorders.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Case Study 2: Chiral Drug Development
In another investigation focused on drug development, (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane was modified to create a series of analogs. These analogs exhibited varying degrees of activity against cancer cell lines, indicating that structural modifications can enhance biological activity.
| Compound | IC50 (µM) |
|---|---|
| Original Compound | 15 |
| Analog A | 5 |
| Analog B | 8 |
Q & A
Basic Research Questions
Q. What are the recommended chromatographic conditions for purifying (R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane?
- Answer : Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid (TFA) is effective. The addition of TFA enhances peak resolution by suppressing silanol interactions. Ensure column temperature is maintained at 25°C to stabilize retention times . For enantiomeric purity validation, chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) can separate stereoisomers .
Q. How can enantiomeric purity be determined for this compound?
- Answer : Polarimetry is a primary method, with specific rotation values compared to literature standards (e.g., [α]²³_D = +27.2° in CCl₄ for the R-enantiomer ). Chiral HPLC or SFC (supercritical fluid chromatography) using cellulose-based stationary phases provides quantitative analysis. Validate results with circular dichroism (CD) spectroscopy to correlate optical activity with absolute configuration .
Q. What spectroscopic techniques are critical for structural characterization?
- Answer :
- NMR : ¹⁹F NMR identifies fluorine environment (δ ≈ -120 ppm for C-F in aliphatic chains). ¹H/¹³C NMR resolves methyl and diphenyl groups (e.g., δ 1.2 ppm for CH₃, δ 7.3–7.5 ppm for aromatic protons) .
- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z calc. 342.18) and fragmentation patterns.
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-F (~1100 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the adjacent carbon, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the diphenyl groups may reduce catalytic efficiency. Computational studies (DFT) reveal transition-state stabilization via fluorine-mediated π-backbonding with palladium catalysts. Experimental optimization of ligand-to-metal ratios (e.g., Pd(OAc)₂ with SPhos) is recommended to balance reactivity and steric effects .
Q. What strategies resolve contradictions between computational predictions and experimental data for stereochemical outcomes?
- Answer : Discrepancies often arise from solvent effects or unaccounted conformers. Perform conformational searches (e.g., Monte Carlo methods) to identify low-energy states. Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to validate dominant conformers. If inconsistencies persist, revise synthetic routes (e.g., alternative protecting groups for NH₂) to minimize kinetic vs. thermodynamic product competition .
Q. How can this compound’s biological activity be systematically studied given its stereochemical complexity?
- Answer :
- Step 1 : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Prioritize enantiomer-specific interactions by comparing R- and S-forms.
- Step 2 : Validate in vitro using enzyme inhibition assays (e.g., IC₅₀ determination). Include racemic controls to isolate stereospecific effects.
- Step 3 : For in vivo studies, employ chiral pharmacokinetic profiling to assess metabolic stability and enantiomer interconversion .
Data Contradiction Analysis
Q. Why might discrepancies arise in reported synthetic yields for this compound?
- Answer : Variations often stem from:
- Impurity in starting materials : Use GC-MS or NMR to verify reagent purity.
- Racemization during synthesis : Monitor reaction temperature (keep <40°C) and avoid protic solvents.
- Workup protocols : Optimize extraction pH (e.g., pH 8–9 for amine stability) and drying agents (Na₂SO₄ vs. MgSO₄) .
Methodological Frameworks
Q. How to design a research proposal integrating this compound into catalytic asymmetric synthesis?
- Answer :
- Hypothesis : The fluorine atom enhances transition-state stabilization in enantioselective reactions.
- Methods :
Screen chiral ligands (BINAP, Josiphos) in model reactions (e.g., Michael additions).
Use kinetic isotopic effects (KIE) to probe rate-determining steps.
Correlate enantiomeric excess (ee) with computed ΔΔG‡ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
